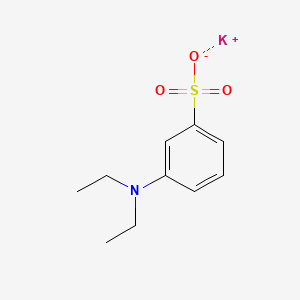![molecular formula C9H23K24N3O15P5+19 B15347336 Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt CAS No. 68400-03-3](/img/structure/B15347336.png)
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt is a complex organophosphorus compound. It is widely recognized for its chelating properties and is used in various industrial applications, including water treatment, detergents, and as a scale inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate forms.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and phosphonate compounds, which have applications in different industrial processes .
Scientific Research Applications
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Investigated for its potential use in biological systems as a metal ion chelator.
Medicine: Explored for its potential therapeutic applications, including as a radiotherapeutic agent due to its ability to bind to bone tissue.
Industry: Widely used in water treatment, detergents, and as a scale inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, preventing them from participating in unwanted chemical reactions. This chelating property is particularly useful in water treatment and industrial applications where metal ion control is crucial .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid): Similar in structure and used for similar applications.
Aminotris(methylenephosphonic acid): Another phosphonic acid derivative with chelating properties.
Ethylenediaminetetra(methylenephosphonic acid): Known for its strong chelating ability and used in various industrial applications
Uniqueness
Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt is unique due to its high stability and strong chelating properties. It is particularly effective in preventing scale formation and controlling metal ion concentrations in various industrial processes .
Properties
CAS No. |
68400-03-3 |
|---|---|
Molecular Formula |
C9H23K24N3O15P5+19 |
Molecular Weight |
1506.52 g/mol |
IUPAC Name |
tetracosapotassium;[bis[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H28N3O15P5.24K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;;;;;;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;;;;;;;;;;;;;;;/q;24*+1/p-5 |
InChI Key |
PSUNCMUZHXTFFQ-UHFFFAOYSA-I |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















